

L-Phenylalanine-13C9: A Comprehensive Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: *L-Phenylalanine-13C9*

Cat. No.: *B12061016*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling information, and toxicological considerations for **L-Phenylalanine-13C9**. This isotopically labeled amino acid is a critical tool in metabolic research, pharmacokinetic studies, and drug development. Understanding its safety profile is paramount for ensuring safe handling and accurate experimental outcomes.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for **L-Phenylalanine-13C9**, compiled from various supplier safety data sheets (SDS).

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	$^{13}\text{C}_9\text{H}_{11}\text{NO}_2$	[1] (2--INVALID-LINK--
Molecular Weight	~174.12 g/mol	[3] (4)
Appearance	White to off-white solid/powder	[5] (6--INVALID-LINK--
Melting Point	270-275 °C (decomposes)	(7)
pH	5.4-6.0 (1% aqueous solution)	(8)
Solubility	Soluble in water	(9)

Table 2: Toxicological Data Summary

Endpoint	Result	Classification	Reference
Acute Oral Toxicity	No data available for ¹³ C ₉ variant. For L-Phenylalanine: LD50 > 5,287 mg/kg (rat, intraperitoneal).	Not Classified	(10)
Acute Dermal Toxicity	Not Classified	Not Classified	(11)
Acute Inhalation Toxicity	Harmful if inhaled (H332)	Warning	(12)
Skin Corrosion/Irritation	Not Classified	Not Classified	(11)
Serious Eye Damage/Irritation	Not Classified	Not Classified	(11)
Respiratory or Skin Sensitization	Not Classified	Not Classified	(11)
Germ Cell Mutagenicity	Not Classified	Not Classified	(11)
Carcinogenicity	Not Classified	Not Classified	(--INVALID-LINK--)
Reproductive Toxicity	Not Classified	Not Classified	(11)

Table 3: Handling and Storage

Parameter	Recommendation	Reference
Storage Conditions	Store at room temperature, away from light and moisture. Keep container tightly closed in a dry and well-ventilated place.	(13)
Incompatible Materials	Strong oxidizing agents.	(14)
Hazardous Decomposition Products	Carbon oxides, nitrogen oxides (NOx) under fire conditions.	(14)

General Handling and Personal Protective Equipment (PPE)

Standard laboratory hygiene practices should be followed when handling **L-Phenylalanine-13C9**. This includes washing hands before breaks and at the end of the workday. Engineering controls, such as providing appropriate exhaust ventilation where dust may form, are recommended.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type	Specification	Reference
Eye/Face Protection	Safety glasses with side-shields or goggles.	(10)
Skin Protection	Protective gloves (e.g., nitrile) and a laboratory coat.	(10)
Respiratory Protection	Use a NIOSH/CEN approved respirator when appropriate, especially if dust is generated.	(11)

Proposed Experimental Protocols for Safety Assessment

While specific toxicity studies for **L-Phenylalanine-13C9** are not readily available in the public domain, a comprehensive safety assessment can be designed based on established OECD guidelines. The general scientific consensus is that stable isotope labeling does not significantly alter the toxicological properties of a molecule. Therefore, the safety profile of **L-Phenylalanine-13C9** is expected to be comparable to that of unlabeled L-Phenylalanine.

The following protocols are adapted from OECD guidelines and represent a thorough approach to evaluating the safety of **L-Phenylalanine-13C9**.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of **L-Phenylalanine-13C9**.

Methodology:

- Test System: Healthy, young adult rats (8-12 weeks old), fasted overnight before administration.
- Dosage: A starting dose of 2000 mg/kg body weight is administered to a group of 3 female rats.
- Administration: The substance is administered orally by gavage in a single dose.
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
- Endpoint: The study allows for the classification of the substance based on the observed toxicity.

Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)

Objective: To evaluate the sub-acute toxicity of **L-Phenylalanine-13C9** after repeated oral administration over 28 days.

Methodology:

- Test System: At least 3 groups of 10 rodents (5 male, 5 female) each, plus a control group.
- Dosage: Daily administration of graduated doses to the different groups. The highest dose should induce some toxic effects but not mortality.
- Administration: Oral gavage or via diet/drinking water for 28 consecutive days.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
- Analysis: At the end of the study, blood samples are collected for hematology and clinical biochemistry. A gross necropsy and histopathological examination of major organs are performed.

Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)

Objective: To assess the mutagenic potential of **L-Phenylalanine-13C9**.

Methodology:

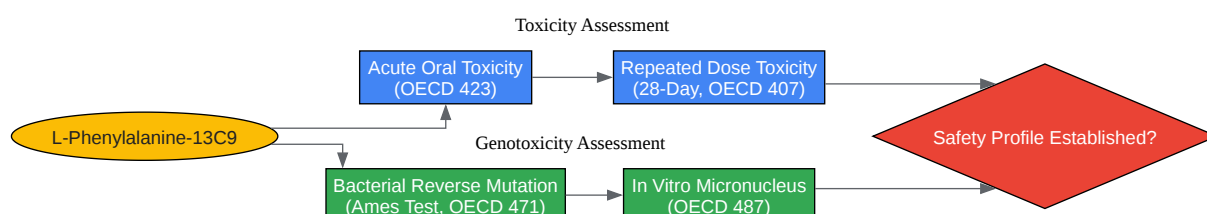
- Test System: At least five strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid.
- Procedure: The bacterial strains are exposed to at least five different concentrations of **L-Phenylalanine-13C9**, both with and without a metabolic activation system (S9 mix).
- Methods: Either the plate incorporation or pre-incubation method can be used.
- Endpoint: The number of revertant colonies is counted after 2-3 days of incubation and compared to the control. A significant increase in revertant colonies indicates mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (Adapted from OECD Guideline 487)

Objective: To detect potential chromosomal damage (clastogenicity or aneugenicity) caused by **L-Phenylalanine-13C9**.

Methodology:

- Test System: Cultured human or rodent cells (e.g., human peripheral blood lymphocytes, CHO, TK6 cells).
- Procedure: Cells are exposed to at least three concentrations of **L-Phenylalanine-13C9**, with and without metabolic activation (S9 mix).
- Analysis: The frequency of micronuclei in the cytoplasm of interphase cells that have completed mitosis is determined.
- Endpoint: A significant increase in the frequency of micronucleated cells indicates genotoxic potential.



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Caption: A logical workflow for the safety assessment of **L-Phenylalanine-13C9**.

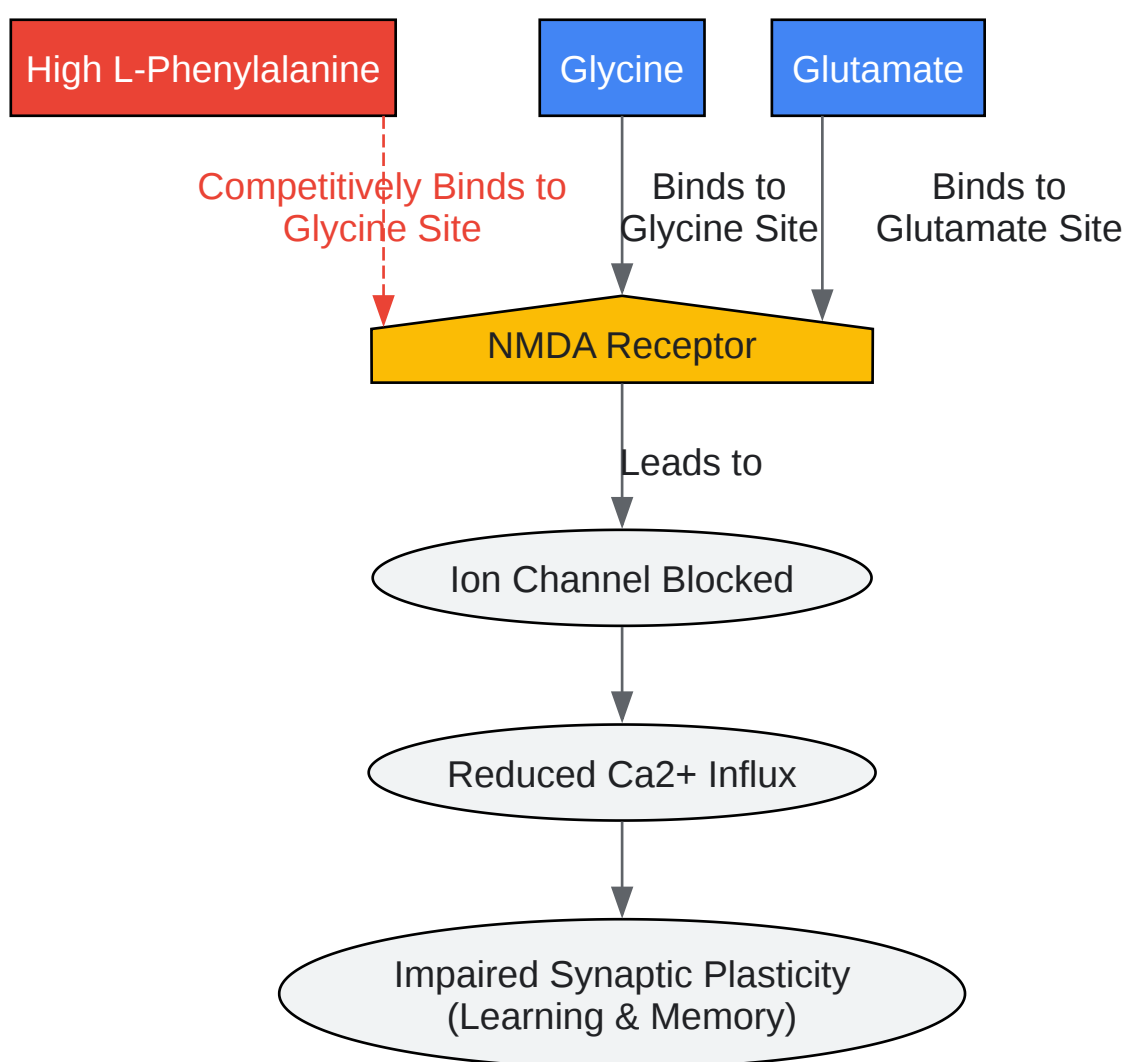
Biological Effects and Signaling Pathways

At physiological concentrations, L-Phenylalanine is an essential amino acid necessary for protein synthesis. However, at high concentrations, as seen in the genetic disorder

phenylketonuria (PKU), it can exhibit neurotoxic effects. The isotopic labeling in **L-Phenylalanine-13C9** is not expected to alter these biological activities.

Interaction with NMDA Receptors

High levels of L-Phenylalanine have been shown to act as a competitive antagonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors in hippocampal neurons. This inhibition of NMDA receptor function can impair synaptic plasticity, which is a cellular mechanism underlying learning and memory.

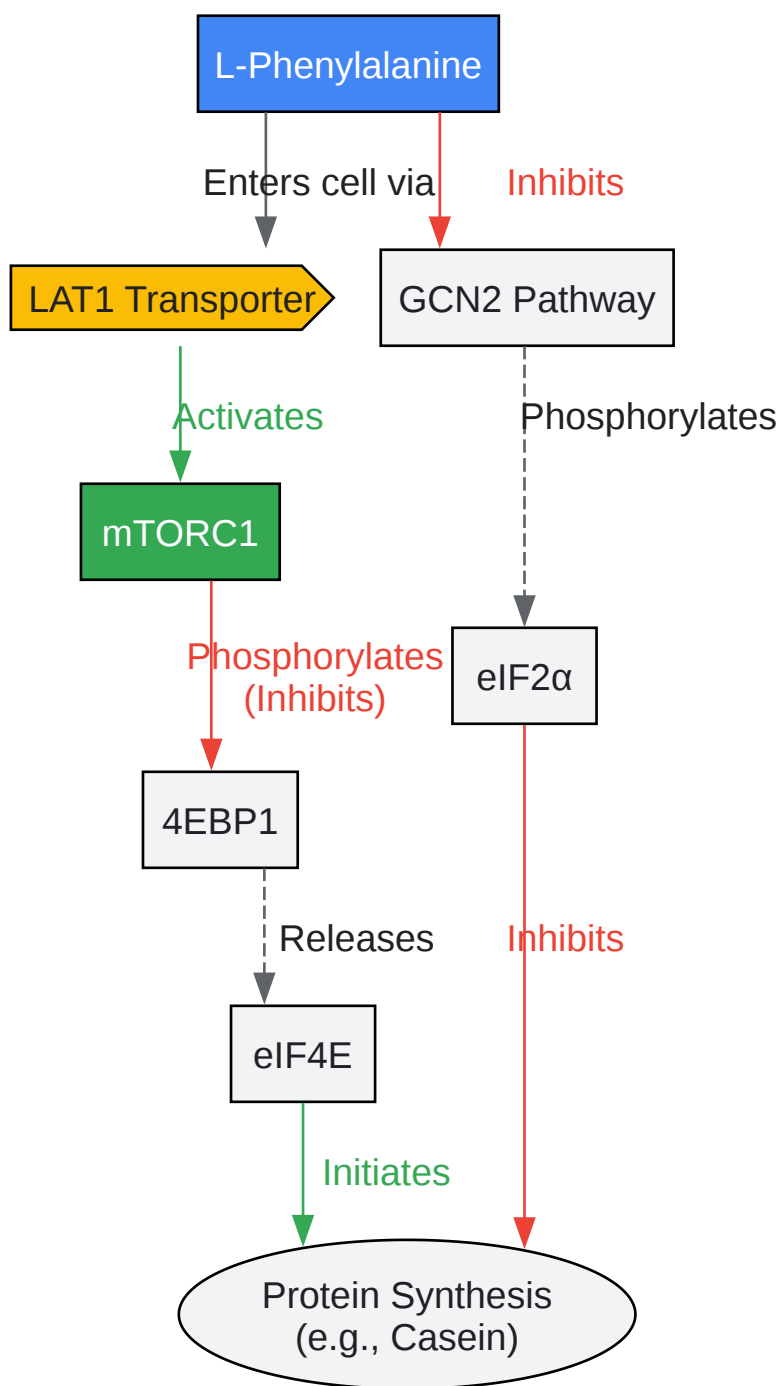


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Caption: L-Phenylalanine antagonism of the NMDA receptor.

Modulation of the mTOR Signaling Pathway

L-Phenylalanine is also known to influence the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Phenylalanine can enhance the synthesis of proteins, such as casein, by regulating the phosphorylation of key downstream effectors of mTOR, like 4E-binding protein 1 (4EBP1), and by downregulating inhibitory pathways like the general control nonderepressible 2 (GCN2) pathway.



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Caption: L-Phenylalanine's role in the mTOR signaling pathway.

Conclusion

L-Phenylalanine-13C9 is a valuable tool for scientific research with a well-characterized safety profile that is comparable to its unlabeled counterpart. While it is generally considered to have

low toxicity, appropriate handling procedures and personal protective equipment are essential to minimize any potential risks, particularly from inhalation of the powder. For novel applications or in sensitive experimental systems, a comprehensive safety assessment following established guidelines is recommended. Understanding the biological effects of high concentrations of L-Phenylalanine on pathways such as NMDA receptor signaling and mTOR is crucial for interpreting experimental data, especially in the context of neurological and metabolic research.

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